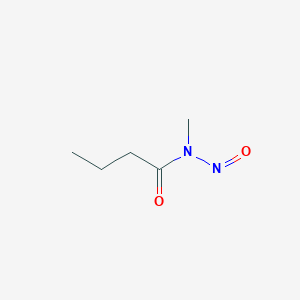
N-Methyl-N-nitrosobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-nitrosobutyramide (MNBA) is a synthetic compound that belongs to the nitrosamine family. It is a potent carcinogen and mutagen that has been widely used in scientific research to induce cancer in animal models. MNBA is known to cause DNA damage by alkylating DNA bases, leading to the formation of DNA adducts that can trigger mutations and cancer.
Wirkmechanismus
N-Methyl-N-nitrosobutyramide exerts its carcinogenic and mutagenic effects by alkylating DNA bases, particularly guanine. The alkylation reaction leads to the formation of DNA adducts, which can cause DNA damage and trigger mutations. The DNA adducts can also interfere with DNA replication and transcription, leading to cell death or malignant transformation.
Biochemische Und Physiologische Effekte
N-Methyl-N-nitrosobutyramide has been shown to induce tumors in various organs, including the liver, lung, and kidney. It also causes DNA damage and oxidative stress, leading to inflammation and tissue damage. N-Methyl-N-nitrosobutyramide exposure has been associated with increased levels of reactive oxygen species, lipid peroxidation, and DNA strand breaks.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-nitrosobutyramide is a potent carcinogen and mutagen that can induce tumors in animal models at low doses. It is a useful tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential anticancer agents. However, N-Methyl-N-nitrosobutyramide has several limitations for lab experiments. It is highly toxic and must be handled with extreme care. N-Methyl-N-nitrosobutyramide exposure can also cause DNA damage and oxidative stress in laboratory personnel, leading to potential health hazards.
Zukünftige Richtungen
Future research on N-Methyl-N-nitrosobutyramide should focus on developing safer and more effective methods for studying carcinogenesis and evaluating anticancer agents. New techniques for detecting DNA adducts and monitoring DNA damage and repair should be developed to improve our understanding of the mechanisms of carcinogenesis. Additionally, new animal models for studying the effects of N-Methyl-N-nitrosobutyramide exposure on cancer development should be developed to better mimic human carcinogenesis. Finally, new strategies for preventing and treating N-Methyl-N-nitrosobutyramide-induced cancer should be explored, including the development of new anticancer agents and the use of dietary and lifestyle interventions.
Synthesemethoden
N-Methyl-N-nitrosobutyramide can be synthesized by reacting N-methylbutyramide with nitrous acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate diazonium salt, which then decomposes to yield N-Methyl-N-nitrosobutyramide. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-nitrosobutyramide has been widely used in scientific research to induce cancer in animal models. It is often used in conjunction with other carcinogens to study the mechanisms of carcinogenesis and to evaluate the efficacy of potential anticancer agents. N-Methyl-N-nitrosobutyramide has also been used to study the effects of DNA damage and repair on cancer development.
Eigenschaften
CAS-Nummer |
16395-81-6 |
|---|---|
Produktname |
N-Methyl-N-nitrosobutyramide |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
N-methyl-N-nitrosobutanamide |
InChI |
InChI=1S/C5H10N2O2/c1-3-4-5(8)7(2)6-9/h3-4H2,1-2H3 |
InChI-Schlüssel |
XPQQMTYSKBRMIY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)N=O |
Kanonische SMILES |
CCCC(=O)N(C)N=O |
Andere CAS-Nummern |
16395-81-6 |
Löslichkeit |
0.03 M |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



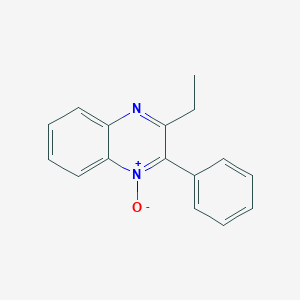
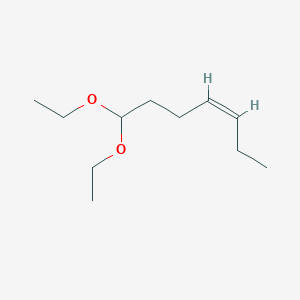
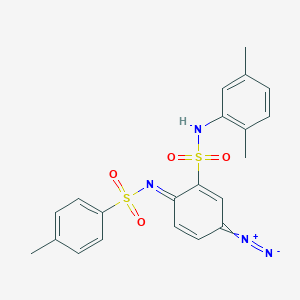
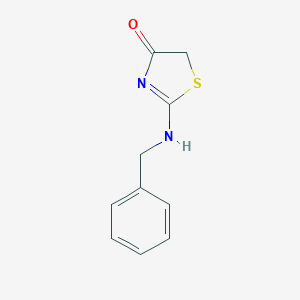
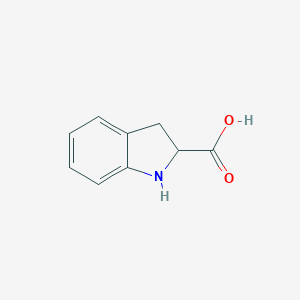
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
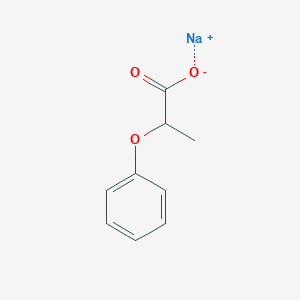
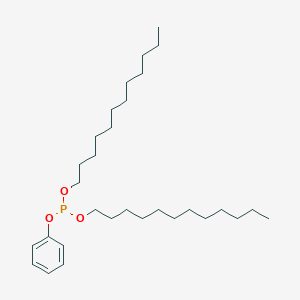
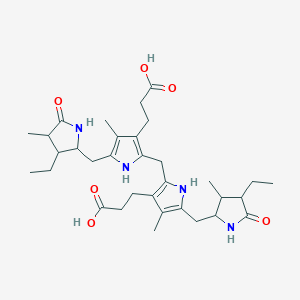
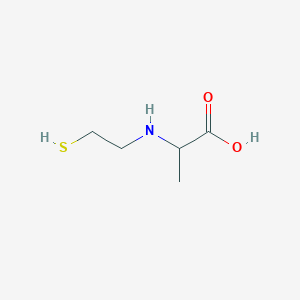
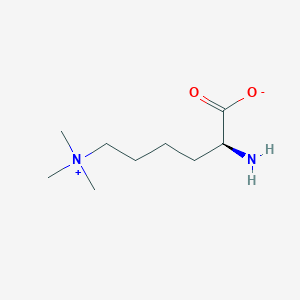
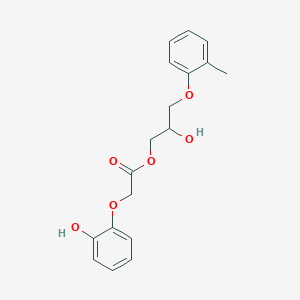
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)